molecular formula C22H22N2O5 B11637431 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11637431
M. Wt: 394.4 g/mol
InChI Key: KBVPCHYJYHGYBY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a complex organic compound that features both a benzodioxin and an isoindolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Formation of the Isoindolinone Moiety: This can be synthesized via the condensation of phthalic anhydride with amines.

    Coupling of the Two Moieties: The final step involves coupling the benzodioxin and isoindolinone moieties through a hexanamide linker, often using peptide coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinones.

    Reduction: The isoindolinone moiety can be reduced to form isoindolines.

    Substitution: Both moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety would yield quinones, while reduction of the isoindolinone moiety would yield isoindolines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it would bind to the receptor and either activate or block its signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide: Similar structure but with a pentanamide linker.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure but with a butanamide linker.

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide lies in its specific combination of the benzodioxin and isoindolinone moieties, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C22H22N2O5/c25-20(23-15-9-10-18-19(14-15)29-13-12-28-18)8-2-1-5-11-24-21(26)16-6-3-4-7-17(16)22(24)27/h3-4,6-7,9-10,14H,1-2,5,8,11-13H2,(H,23,25)

InChI Key

KBVPCHYJYHGYBY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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